N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
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Description
N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN6O2S and its molecular weight is 456.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems . They have been found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents .
Mode of Action
Triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the p450-dependent enzyme (cyp 51) . This results in changes to the cell membrane that can inhibit the growth and reproduction of the fungus.
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . For example, they can inhibit the synthesis of ergosterol, affecting the integrity of fungal cell membranes .
Pharmacokinetics
The pharmacokinetics of triazole derivatives have been studied extensively . These studies could provide a basis for understanding the likely pharmacokinetic properties of this compound.
Result of Action
Given the known biological activities of triazole compounds , it can be inferred that this compound may have antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .
Properties
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2S/c1-15-2-8-18(9-3-15)31(29,30)24-13-12-21-26-25-20-11-10-19(27-28(20)21)23-14-16-4-6-17(22)7-5-16/h2-11,24H,12-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTFBXADXNNYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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